Bis{[4-(3-methylidenepent-4-en-1-yl)phenyl]methyl} propanedioate
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Overview
Description
Bis{[4-(3-methylidenepent-4-en-1-yl)phenyl]methyl} propanedioate is a complex organic compound characterized by its unique structure, which includes two phenyl groups substituted with a 3-methylidenepent-4-en-1-yl moiety and linked through a propanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis{[4-(3-methylidenepent-4-en-1-yl)phenyl]methyl} propanedioate involves multiple steps, starting with the preparation of the 3-methylidenepent-4-en-1-yl substituted phenyl groups. This can be achieved through a series of reactions including halogenation, Grignard reactions, and subsequent coupling reactions. The final step involves the esterification of the substituted phenyl groups with propanedioic acid under acidic conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the halogenation and Grignard reactions, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Bis{[4-(3-methylidenepent-4-en-1-yl)phenyl]methyl} propanedioate can undergo various chemical reactions, including:
Oxidation: The double bonds in the 3-methylidenepent-4-en-1-yl groups can be oxidized to form epoxides or diols.
Reduction: The same double bonds can be reduced to form saturated alkyl chains.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-CPBA would yield epoxides, while reduction with Pd/C would yield saturated alkyl chains .
Scientific Research Applications
Bis{[4-(3-methylidenepent-4-en-1-yl)phenyl]methyl} propanedioate has several scientific research applications:
Polymer Chemistry: It can be used as a monomer in the synthesis of high-performance polymers with unique mechanical and thermal properties.
Materials Science: The compound’s structure allows for the creation of materials with specific electronic and optical properties, making it useful in the development of advanced materials for electronics and photonics.
Biology and Medicine: Its potential bioactivity could be explored for the development of new pharmaceuticals or as a tool in biochemical research
Mechanism of Action
The mechanism by which Bis{[4-(3-methylidenepent-4-en-1-yl)phenyl]methyl} propanedioate exerts its effects depends on its specific application. In polymer chemistry, the compound’s double bonds and phenyl groups allow for cross-linking and polymerization, leading to the formation of robust polymer networks. In biological systems, its interactions with molecular targets would depend on its ability to bind to specific proteins or nucleic acids, potentially affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-(3-methylidenepent-4-en-1-yl)pyridine: This compound shares the 3-methylidenepent-4-en-1-yl moiety but differs in its core structure, which is a pyridine ring instead of a phenyl group.
3,5-bis(1,1-dimethylethyl)-4-hydroxybenzoic acid: This compound has a similar phenyl structure but with different substituents, including tert-butyl groups and a hydroxyl group
Uniqueness
Bis{[4-(3-methylidenepent-4-en-1-yl)phenyl]methyl} propanedioate is unique due to its combination of phenyl groups with 3-methylidenepent-4-en-1-yl substituents and a propanedioate backbone. This structure provides a balance of rigidity and flexibility, making it suitable for various applications in polymer chemistry and materials science .
Properties
CAS No. |
161957-77-3 |
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Molecular Formula |
C29H32O4 |
Molecular Weight |
444.6 g/mol |
IUPAC Name |
bis[[4-(3-methylidenepent-4-enyl)phenyl]methyl] propanedioate |
InChI |
InChI=1S/C29H32O4/c1-5-22(3)7-9-24-11-15-26(16-12-24)20-32-28(30)19-29(31)33-21-27-17-13-25(14-18-27)10-8-23(4)6-2/h5-6,11-18H,1-4,7-10,19-21H2 |
InChI Key |
UNHUOZZWAHWIAK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=C)CCC1=CC=C(C=C1)COC(=O)CC(=O)OCC2=CC=C(C=C2)CCC(=C)C=C |
Origin of Product |
United States |
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